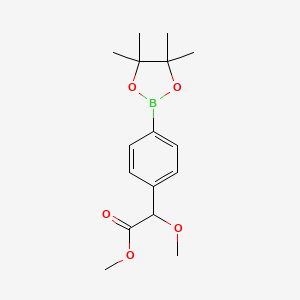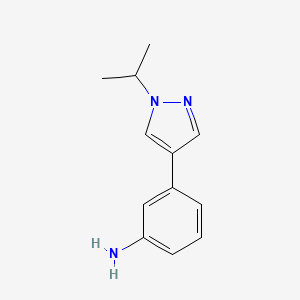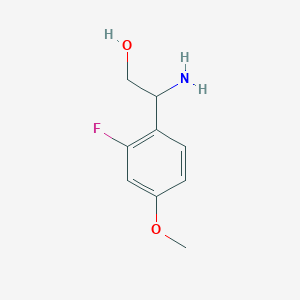
2-Amino-2-(2-fluoro-4-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12FNO2 This compound features a fluoro and methoxy substituent on a phenyl ring, along with an amino and hydroxyl group on an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde and an appropriate amine.
Reductive Amination: The key step involves the reductive amination of 2-fluoro-4-methoxybenzaldehyde with an amine, followed by reduction to yield the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of 2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
2-Amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may act on enzymes such as phospholipase A2 (PLA2), which plays a role in inflammation and pain perception.
Pathways Involved: By inhibiting PLA2, the compound can modulate the production of inflammatory mediators, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol: This compound has a similar structure but with different positions of the fluoro and methoxy groups.
2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol: Another structural isomer with variations in the substituent positions.
Uniqueness
2-Amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both fluoro and methoxy groups can enhance its stability and interaction with molecular targets.
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-amino-2-(2-fluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |
InChI Key |
VLJUIYMCMQFPJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CO)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13557312.png)
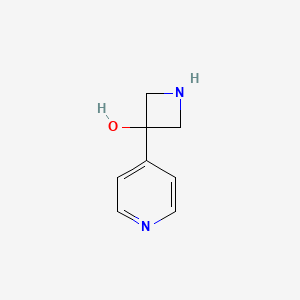
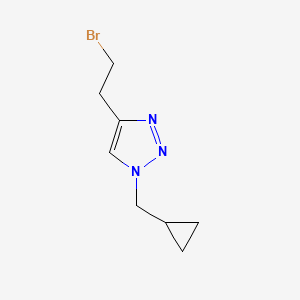
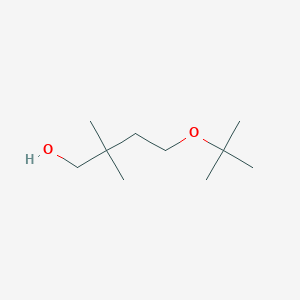
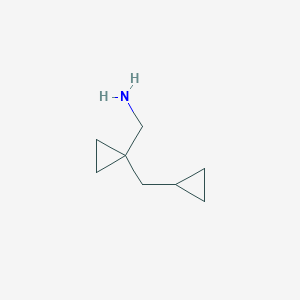

![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B13557351.png)
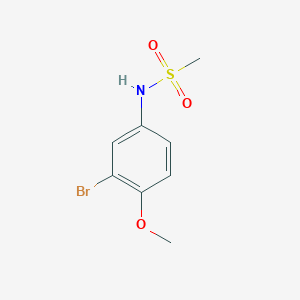
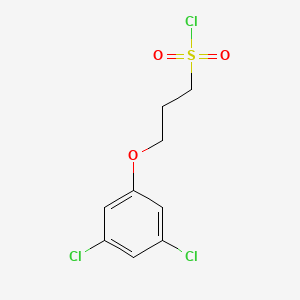
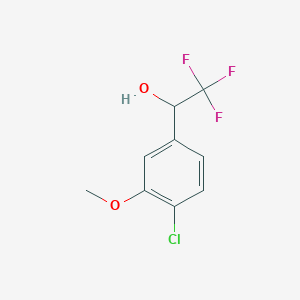
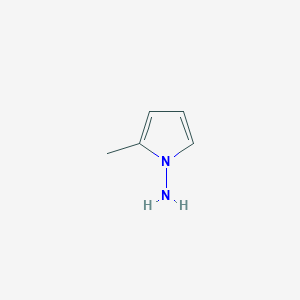
![rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride](/img/structure/B13557388.png)
